molecular formula C15H27N7O2 B14148278 N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine CAS No. 5742-09-6

N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B14148278
CAS No.: 5742-09-6
M. Wt: 337.42 g/mol
InChI Key: SIXAAKXXKVHPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps. One common method involves the reaction of 2,4-diaminopyrimidine with 3-(dimethylamino)propyl chloride under basic conditions to introduce the dimethylamino group. This is followed by the nitration of the pyrimidine ring to introduce the nitro group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring .

Scientific Research Applications

N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N2-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific reactivity is required .

Properties

CAS No.

5742-09-6

Molecular Formula

C15H27N7O2

Molecular Weight

337.42 g/mol

IUPAC Name

2-N-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C15H27N7O2/c1-11-5-9-21(10-6-11)14-12(22(23)24)13(16)18-15(19-14)17-7-4-8-20(2)3/h11H,4-10H2,1-3H3,(H3,16,17,18,19)

InChI Key

SIXAAKXXKVHPRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.